molecular formula C16H18N2OS B2647249 2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide CAS No. 899016-19-4

2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide

Cat. No.: B2647249
CAS No.: 899016-19-4
M. Wt: 286.39
InChI Key: IOBOZATWQHICHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide typically involves the reaction of 4-aminothiophenol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its thioether linkage and substituted aromatic rings contribute to its versatility in various chemical reactions and research applications .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-4-3-5-14(10-11)18-16(19)12(2)20-15-8-6-13(17)7-9-15/h3-10,12H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBOZATWQHICHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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